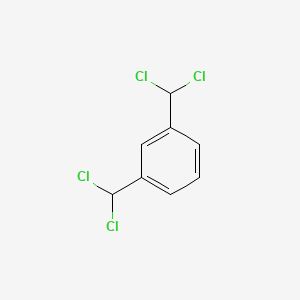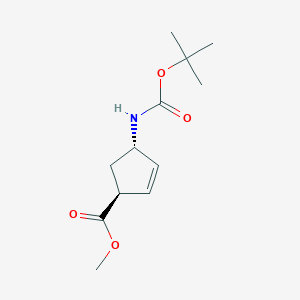
1,3-Bis(dichloromethyl)benzene
Vue d'ensemble
Description
1,3-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C₈H₆Cl₄. It is also known by other names such as m-Xylylene dichloride and α,α’-dichloro-m-xylene . This compound is characterized by the presence of two dichloromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless to light yellow liquid that is used in various chemical applications.
Méthodes De Préparation
1,3-Bis(dichloromethyl)benzene can be synthesized from m-xylene through a chlorination reaction. The process involves the reaction of m-xylene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions typically include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions .
Analyse Des Réactions Chimiques
1,3-Bis(dichloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl groups.
Applications De Recherche Scientifique
1,3-Bis(dichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,3-Bis(dichloromethyl)benzene involves its interaction with various molecular targets. The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, potentially leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
1,3-Bis(dichloromethyl)benzene can be compared with other similar compounds such as:
1,2-Bis(dichloromethyl)benzene: This compound has the dichloromethyl groups attached at the 1 and 2 positions of the benzene ring. It exhibits different reactivity and properties due to the different positions of the substituents.
1,4-Bis(dichloromethyl)benzene: In this compound, the dichloromethyl groups are attached at the 1 and 4 positions. It also shows distinct chemical behavior compared to this compound.
1,3-Bis(chloromethyl)benzene: This compound has chloromethyl groups instead of dichloromethyl groups.
This compound stands out due to its unique structure and the presence of two dichloromethyl groups, which impart specific chemical properties and reactivity.
Propriétés
IUPAC Name |
1,3-bis(dichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFWLGJQRLDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)Cl)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B3326979.png)
![methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate](/img/structure/B3326990.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)





